Methyl 2-methylazulene-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

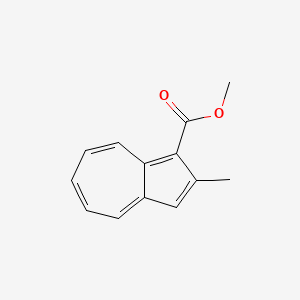

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylazulene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-8-10-6-4-3-5-7-11(10)12(9)13(14)15-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKZGJCCXHLQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=CC2=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460475 | |

| Record name | Methyl 2-methylazulene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54654-48-7 | |

| Record name | Methyl 2-methylazulene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-methylazulene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylazulene-1-carboxylate is a fascinating and vibrant blue organic compound belonging to the azulene family. Azulenes, isomers of naphthalene, are noted for their unique electronic structure, which gives rise to their characteristic colors and interesting physicochemical properties. These properties make them valuable scaffolds in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound, offering insights for its application in research and development.

The azulene core, with its fused five- and seven-membered rings, imparts a significant dipole moment to the molecule, influencing its solubility and reactivity. The methyl and methyl carboxylate substituents at the 1- and 2-positions further modulate these properties, making a thorough understanding of its physical characteristics crucial for its effective use.

Molecular and Chemical Properties

A solid foundation for understanding the physical behavior of this compound begins with its fundamental molecular and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₂ | King-Pharm[1] |

| Molecular Weight | 200.24 g/mol | Calculated |

| CAS Number | 54654-48-7 | King-Pharm[1] |

| Appearance | Blue Oil | University of Helsinki[2] |

The striking blue color of this compound is a direct consequence of the electronic transitions within the azulene ring system, which absorbs light in the yellow-orange region of the visible spectrum.

Chemical Structure

The chemical structure of this compound is depicted below. The numbering of the azulene ring is crucial for understanding the substitution pattern and interpreting spectroscopic data.

Caption: Chemical structure of this compound.

Spectroscopic Properties

Spectroscopic data is paramount for the identification and characterization of this compound. The following sections detail the key spectral features of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The chemical shifts are influenced by the aromaticity and the electron-donating or -withdrawing nature of the substituents.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.32 | s | - |

| H-4 | 7.29 | d | 9.6 |

| H-5 | 7.42 | t | 9.8 |

| H-6 | 7.35 | t | 9.8 |

| H-7 | 7.71 | d | 9.8 |

| H-8 | 8.92 | d | 9.6 |

| OCH₃ | 3.96 | s | - |

| CH₃ | 2.72 | s | - |

| Data obtained from a synthesis and characterization study. |

The downfield shift of H-8 is characteristic of protons on the seven-membered ring of the azulene nucleus, which experience deshielding effects.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides insight into the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 114.2 |

| C-2 | 148.5 |

| C-3 | 120.2 |

| C-3a | 145.2 |

| C-4 | 126.8 |

| C-5 | 137.4 |

| C-6 | 125.8 |

| C-7 | 136.9 |

| C-8 | 138.1 |

| C-8a | 130.9 |

| C=O | 167.3 |

| OCH₃ | 51.3 |

| CH₃ | 14.9 |

| Data obtained from a synthesis and characterization study. |

The chemical shift of the carbonyl carbon is typical for an ester functional group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 1685 | C=O stretch (ester) |

| 1450, 1580 | C=C stretch (aromatic) |

| 1210 | C-O stretch (ester) |

| Data obtained from a synthesis and characterization study. |

The strong absorption band at 1685 cm⁻¹ is a clear indicator of the ester carbonyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is responsible for the compound's blue color. The extended π-conjugated system of the azulene ring leads to absorption in the visible region.

| Solvent | λmax (nm) |

| Methanol | 242, 303, 314, 362, 380 |

| Data obtained from a synthesis and characterization study. |

The multiple absorption bands are characteristic of the complex electronic transitions within the azulene chromophore.

Physical State and Thermal Properties

The boiling point is expected to be relatively high due to its molecular weight and polarity. Distillation would likely require reduced pressure to prevent decomposition, a common consideration for functionalized azulenes.

Solubility Profile

The solubility of azulene derivatives is influenced by the polar nature of the azulene core and the attached functional groups. Generally, azulenes exhibit good solubility in many common organic solvents.[3]

| Solvent | Solubility | Rationale |

| Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate) | Soluble | The ester functionality and the dipole moment of the azulene ring enhance solubility. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | Commonly used as reaction and purification solvents for azulene derivatives.[3] |

| Aromatic Hydrocarbons (e.g., Toluene) | Soluble | The aromatic nature of the azulene core promotes solubility.[3] |

| Alcohols (e.g., Methanol, Ethanol) | Moderately Soluble | The ester group can hydrogen bond with the solvent, but the large hydrocarbon backbone limits high solubility. |

| Nonpolar Solvents (e.g., Hexane) | Sparingly Soluble | The polarity of the molecule limits solubility in very nonpolar solvents. |

| Water | Insoluble | The large, nonpolar hydrocarbon structure dominates over the polar ester group.[4] |

This solubility profile is a critical consideration for its use in drug formulation, where delivery vehicles and excipients must be carefully selected.

Experimental Protocols

The following are generalized, step-by-step methodologies for the characterization of this compound, based on standard laboratory practices.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For an oil, a thin film can be prepared by placing a drop of the sample between two NaCl or KBr plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

-

Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference. Scan a wavelength range that covers both the UV and visible regions (e.g., 200-800 nm).

-

Analysis: Identify the wavelengths of maximum absorbance (λmax).

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This compound is a compound with distinct physical and spectroscopic properties, largely dictated by its unique azulene core. While quantitative data on some of its physical properties, such as melting and boiling points, are not widely published, its spectroscopic characteristics are well-defined and provide a reliable means of identification and purity assessment. Its solubility in common organic solvents makes it amenable to a variety of applications in research and development. This guide serves as a foundational resource for scientists and researchers working with this intriguing blue compound, providing the necessary information for its confident handling and application.

References

-

PubChem. 2-Methylazulene. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Methylazulene. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis scheme for the preparation of this compound (3). [Link]

-

PubChem. Methyl 3-(azulene-1-carbonyl)azulene-1-carboxylate. National Center for Biotechnology Information. [Link]

- Razus, A. C., et al. AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES. Revue Roumaine de Chimie, 2005, 50(3), 189-196.

-

PubChem. Azulene. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. [Link]

-

ResearchGate. (PDF) Azulene Derivatives Soluble In Polar Solvents. 1-(Azulen-1-yl)-2-(Thien-2- or 3-yl)-Ethenes. [Link]

-

Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

-

Doc Brown's Chemistry. C-13 NMR spectrum of 2-methylbut-1-ene. [https://www.docbrown.info/page07/spectra/13C NMRalkenes.htm]([Link] NMRalkenes.htm)

-

ResearchGate. Fig. S1 1 H NMR spectrum of methyl 1H-indene-2-carboxylate (6a). [Link]

-

Kumar, S., & Tandon, H. C. (2021). Chemical syntheses and salient features of azulene-containing homo- and copolymers. RSC advances, 11(46), 28839-28864. [Link]

-

MDPI. Syntheses of Azulene Embedded Polycyclic Compounds. [Link]

-

Wikipedia. 2-Methyl-2-butene. [Link]

-

ResearchGate. UV-visible absorption spectra of methyl red solution measured in basic... [Link]

-

ChemSynthesis. methyl 1-methyl-2-cyclopentene-1-carboxylate. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Leino, T. (2022).

-

ResearchGate. UV–visible absorption spectra of methylene violet (MV), safranin (S),... [Link]

-

Royal Society of Chemistry. Synthesis, crystal structure, and properties of methyl-substituted coronene amide analogue. [Link]

-

ChemSynthesis. methyl 2-methyl-1,3-thiazole-4-carboxylate. [Link]

Sources

A Technical Guide to the Spectroscopic Signature of Methyl 2-methylazulene-1-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 2-methylazulene-1-carboxylate, a key derivative of the non-benzenoid aromatic hydrocarbon, azulene. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the structural and electronic properties of this molecule. By leveraging established spectroscopic principles and comparative data from related azulene derivatives, this guide offers a robust framework for the identification and characterization of this compound.

Introduction: The Unique Electronic Landscape of Azulenes

Azulene, an isomer of naphthalene, is a fascinating molecule characterized by the fusion of a five-membered and a seven-membered ring. This arrangement results in a non-uniform electron distribution, giving rise to its distinctive blue color and a significant dipole moment. The spectroscopic properties of azulene derivatives are highly sensitive to the nature and position of substituents on the azulene core, making techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) indispensable for their structural elucidation.[1][2] This guide will systematically explore the expected spectroscopic data for this compound, providing a detailed interpretation based on its unique molecular architecture.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering of the azulene core is crucial for assigning NMR signals.

Figure 2: General workflow for NMR data acquisition and analysis.

III. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aromatic system and the ester functional group.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 2950 - 2850 | Aliphatic C-H stretch (CH₃) | Medium-Weak |

| 1725 - 1705 | C=O stretch (ester) | Strong |

| 1600 - 1450 | Aromatic C=C stretch | Medium |

| 1300 - 1100 | C-O stretch (ester) | Strong |

Interpretation:

-

C=O Stretch: The most characteristic peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch of the ester group, expected in the range of 1725-1705 cm⁻¹. The conjugation of the carbonyl group with the azulene ring system will likely shift this absorption to a slightly lower wavenumber compared to a saturated ester. [3][4][5]* Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The C=C stretching vibrations of the azulene ring will give rise to a series of medium intensity bands in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H Stretch: The C-H stretching vibrations of the two methyl groups will be observed in the 2950-2850 cm⁻¹ range.

-

C-O Stretch: The C-O stretching vibrations of the ester group will produce strong bands in the 1300-1100 cm⁻¹ region. [6][7] Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used in a liquid cell.

-

Instrumentation: Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Processing: Perform a background subtraction using the spectrum of the empty sample holder (or pure solvent).

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would be a common technique.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 200 | [M]⁺ (Molecular Ion) |

| 185 | [M - CH₃]⁺ |

| 169 | [M - OCH₃]⁺ |

| 141 | [M - COOCH₃]⁺ |

| 128 | [Azulene]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₃H₁₂O₂ = 200.24 g/mol ).

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through the loss of stable neutral fragments. Common fragmentation pathways for methyl esters include the loss of the methoxy radical (•OCH₃) to give the [M - 31]⁺ ion and the loss of the entire methoxycarbonyl radical (•COOCH₃) to give the [M - 59]⁺ ion. [8][9][10]The loss of a methyl radical from the azulene ring is also a possible fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a standard method.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier is used to detect the ions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. scienceready.com.au [scienceready.com.au]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. pubs.aip.org [pubs.aip.org]

Discovery and history of azulene derivatives

An In-depth Technical Guide to the Discovery and History of Azulene Derivatives

Authored by: Gemini, Senior Application Scientist

Azulene, a captivating bicyclic aromatic hydrocarbon, stands as a structural isomer of naphthalene but departs radically in its physicochemical properties, most notably its intense blue color and significant dipole moment. This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic landscape of azulene and its derivatives. We trace the journey from the serendipitous observation of blue pigments in essential oils to the elucidation of its unique non-alternant aromatic structure and the development of sophisticated synthetic methodologies. This narrative is designed for researchers, scientists, and drug development professionals, offering not just a historical account but also a deep dive into the causality behind experimental choices and the functional applications that have emerged, from medicinal chemistry to advanced materials science.

The Enigma of the Blue Hydrocarbon: Early Encounters and Structural Revelation

The story of azulene begins not in a laboratory, but in the annals of 15th-century distillation, where the azure-blue color of chamomile oil was first recorded. For centuries, this vibrant chromophore was an intriguing mystery. These blue-colored compounds were known long before the molecular structure responsible was understood[1]. The term "azulene" itself, derived from the Spanish "azul" for blue, was coined to describe this colorful component found in various essential oils[1][2].

The first crucial steps toward unraveling its structure were taken in the early 20th century. In 1926, Lavoslav Ružička correctly identified the carbon skeleton of guaiazulene, a naturally occurring derivative, laying the foundational work for understanding this class of compounds[2]. However, the parent hydrocarbon, azulene, remained elusive. The definitive synthesis and structural confirmation of azulene were achieved in 1937 by Placidus Plattner and his colleagues, B. Susz and A. S. Pfau, who synthesized it from octahydronaphthalene[1][2]. This seminal work marked the true beginning of azulene chemistry, transforming it from a natural curiosity into a tangible target for organic synthesis.

The Isomer That Breaks the Rules

Azulene (C₁₀H₈) is an isomer of the well-known white, crystalline naphthalene[1]. Despite sharing the same molecular formula, their properties could not be more different. This divergence stems from azulene's unique electronic structure as a non-alternant hydrocarbon, comprising a fused five-membered and seven-membered ring system[3].

This arrangement results in a 10-π electron system, conforming to Hückel's rule for aromaticity[1]. However, unlike benzenoid aromatics, azulene's structure allows for a significant charge separation. A key resonance contributor involves the transfer of a π-electron from the seven-membered ring to the five-membered ring. This creates a structure that can be viewed as a fusion of an aromatic cyclopentadienyl anion (6π electrons) and an aromatic tropylium cation (6π electrons)[4]. This charge polarization gives rise to a substantial ground-state dipole moment of 1.08 D, a remarkable feature for a hydrocarbon[4][5].

This inherent polarity is the root cause of many of its unique characteristics:

-

Color: The small HOMO-LUMO energy gap leads to absorption in the visible region of the spectrum, resulting in its characteristic blue color[4][5].

-

Reactivity: The electron-rich five-membered ring is susceptible to electrophilic attack (primarily at the 1 and 3 positions), while the electron-deficient seven-membered ring can undergo nucleophilic attack[6].

-

Anti-Kasha Fluorescence: Unusually, azulene exhibits fluorescence from its second excited singlet state (S₂) to the ground state (S₀), a violation of Kasha's rule[4][5].

| Property | Azulene | Naphthalene |

| Appearance | Dark blue crystals | White crystals |

| Structure | Fused 5- and 7-membered rings | Fused 6-membered rings |

| Dipole Moment | ~1.08 D | 0 D |

| HOMO-LUMO Gap | Small | Large |

| Aromaticity | 10 π-electron aromatic | 10 π-electron aromatic |

The Art of the Build: Evolution of Synthetic Strategies

The initial syntheses by Plattner were groundbreaking but lacked general applicability. The subsequent decades saw a flourishing of innovative methods to construct the azulene core, driven by the desire to access new derivatives for property evaluation. Challenges in molecular design and synthesis have historically hindered the exploration of azulene-based materials[5][6].

The Hafner Synthesis: A Foundational Approach

One of the most significant and versatile methods for azulene synthesis was developed by Klaus Hafner. This approach, often called the Ziegler-Hafner azulene synthesis, builds the seven-membered ring onto a cyclopentadiene precursor. The key reaction involves the condensation of a cyclopentadienyl anion with a derivative of glutaconic aldehyde, known as a Zincke salt[2].

Protocol: Ziegler-Hafner Synthesis of Azulene [2]

-

Anion Formation: Cyclopentadiene is treated with a strong base, such as sodium ethoxide, in an inert solvent to generate the cyclopentadienyl anion.

-

Zincke Salt Preparation: A pyridinium salt is reacted with an amine (e.g., N-methylaniline) followed by hydrolysis to yield a Zincke iminium salt, which serves as the five-carbon chain precursor.

-

Condensation: The cyclopentadienyl anion is reacted with the Zincke salt. This condensation reaction forms a vinylogous aminopentafulvene intermediate.

-

Cyclization and Elimination: The reaction mixture is heated to high temperatures (200-220 °C), often in the presence of a high-boiling amine like benzidine. This induces a 10π electrocyclic ring closure followed by the elimination of an amine molecule.

-

Aromatization: The elimination step is driven by the formation of the stable, aromatic azulene ring system.

-

Purification: The resulting azulene is isolated and purified, typically by chromatography.

This method's power lies in its modularity; by using substituted cyclopentadienes or substituted pyridinium salts, a wide array of azulene derivatives can be prepared with substituents on either the five- or seven-membered ring[2].

Cycloaddition Pathways

Cycloaddition reactions provide an elegant and convergent route to the azulene skeleton.

-

[6+4] Cycloaddition: This method involves the reaction of a 6π-electron component (like a fulvene) with a 4π-electron component (like a thiophene-S,S-dioxide or an activated pyran). The subsequent elimination of a small molecule (e.g., SO₂ and an amine) drives the reaction toward the aromatic azulene product[2].

-

[8+2] Cycloaddition: This strategy typically involves the reaction of a heptafulvene (an 8π system) with an activated alkyne (a 2π system), such as dimethyl acetylenedicarboxylate (DMAD), to construct the azulene core[2].

Modern Synthetic Advancements

While classical methods established the field, modern organic chemistry has introduced powerful tools for creating and functionalizing azulenes with greater precision and efficiency.

-

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Stille couplings are now routinely used to append various aryl, heteroaryl, or alkyl groups to the azulene core. This typically involves preparing a halogenated azulene (e.g., bromo- or iodoazulene) and coupling it with an appropriate organoboron or organotin reagent. For instance, azulen-2-ylboronates can be coupled with aromatic aldehydes in a Suzuki-Miyaura reaction as a key step in synthesizing complex fused systems[7].

-

C-H Borylation/Functionalization: Direct C-H activation and borylation have emerged as powerful methods to create azulenylboronic esters, which are versatile intermediates for further derivatization via cross-coupling[4].

-

Scholl-Type Oxidation: For the synthesis of azulene-embedded polycyclic aromatic hydrocarbons (PAHs), intramolecular oxidative C-H coupling (the Scholl reaction) is a key strategy. This involves treating 1,2,3-triarylazulene precursors with an oxidant like FeCl₃ to induce cyclization and form extended π-systems[4]. However, the electron-rich nature of azulene can lead to unexpected side reactions, such as dimerization or the formation of azulen-1(8aH)-ones, requiring careful selection of substituents to guide the desired reaction pathway[4].

From Bench to Application: The Functional World of Azulene Derivatives

The development of diverse synthetic routes has unlocked the potential of azulene derivatives in a wide range of applications, from pharmaceuticals to organic electronics.

Medicinal Chemistry and Drug Development

The inherent anti-inflammatory properties of azulenes, first observed in natural remedies, have been a major focus of research. Several derivatives have shown significant biological activity.

-

Anti-inflammatory and Dermatological Applications: Guaiazulene and chamazulene, found in chamomile oil, are well-known for their soothing and anti-inflammatory effects[8]. Azulene derivatives are used in cosmetics and dermatological preparations to treat conditions like atopic dermatitis and itching[9]. Their mechanism is linked to modulating the production of pro-inflammatory cytokines[9].

-

Anticancer Potential: Certain structural modifications of the azulene core have yielded compounds with potential anticancer activity, highlighting a promising avenue for therapeutic development[9].

-

Other Therapeutic Areas: Research has explored azulene derivatives for a variety of other medical applications, including as UV protectants and even as potential treatments for erectile dysfunction[9].

The azulene scaffold is considered an underused but valuable lipophilic bicycle in medicinal chemistry, offering a unique structural motif for the design of new therapeutic agents[10].

Materials Science and Organic Electronics

Azulene's unique electronic properties make it a highly attractive building block for π-functional materials[5]. Its inherent dipole, small HOMO-LUMO gap, and stimuli-responsive nature are key advantages[3].

-

Organic Field-Effect Transistors (OFETs): The electron-rich five-membered ring and electron-deficient seven-membered ring create a "donor-acceptor" structure within a single molecule[5]. This has been exploited to create both p-type and n-type semiconductor materials. Molecules capped with the five-membered ring tend to favor hole transport, while those capped with the seven-membered ring favor electron transport[5].

-

Polymers and Electrochromic Materials: The oxidative polymerization of azulene was first reported in 1988[3]. Since then, a variety of azulene-containing polymers have been synthesized. The connectivity of the azulene unit in the polymer backbone (e.g., 1,3- vs. 2,6- vs. 4,7-) significantly influences the material's properties, including its electrical conductivity and absorption spectrum[3]. These polymers often exhibit electrochromism, changing color in response to an applied voltage.

-

Organic Solar Cells: The broad absorption of azulene derivatives, extending into the near-infrared (NIR) region, makes them promising candidates for use in organic photovoltaic devices[3][4].

-

Fused Polycyclic Systems: The incorporation of azulene into larger PAHs creates non-alternant "nanographenes" with unique optoelectronic properties, such as small energy gaps and NIR absorption, stemming from the retained azulene-like electronic structure[4]. These materials are being explored for advanced electronic applications[7].

Conclusion and Future Outlook

From a mysterious blue pigment to a cornerstone of modern materials science and medicinal chemistry, the journey of azulene is a testament to the power of synthetic innovation. The elucidation of its unique electronic structure has explained its long-observed properties and has inspired chemists to harness them. Early synthetic achievements by pioneers like Plattner and Hafner paved the way for the sophisticated cross-coupling and C-H activation strategies used today.

Looking forward, the field of azulene chemistry remains fertile ground for discovery. The design of novel azulene-embedded PAHs for next-generation electronics, the synthesis of advanced polymers with tunable properties, and the exploration of new azulene-based scaffolds for drug discovery are all active and promising areas of research. As synthetic methodologies become ever more powerful, the full potential of this remarkable blue hydrocarbon is only just beginning to be realized.

References

-

Syntheses of Azulene Embedded Polycyclic Compounds. (2024). MDPI. [Link]

-

Azulene-Based π-Functional Materials: Design, Synthesis, and Applications. (2021). ACS Publications. [Link]

-

A Century of Azulene Chemistry; A Brief Look at Azulenes Building. (2022). MDPI. [Link]

-

Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research. (2024). MDPI. [Link]

-

Chemical syntheses and salient features of azulene-containing homo- and copolymers. (2021). National Institutes of Health (NIH). [Link]

-

Azulene. (2015). American Chemical Society (ACS). [Link]

-

1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons. (2024). RSC Publishing. [Link]

-

Azulene‐Based Molecules, Polymers, and Frameworks for Optoelectronic and Energy Applications. (2020). ResearchGate. [Link]

-

Azulene, its derivatives, and potential applications in medicine. (n.d.). ResearchGate. [Link]

-

In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. (2021). ResearchGate. [Link]

Sources

- 1. acs.org [acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01459F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research [mdpi.com]

- 10. researchgate.net [researchgate.net]

Electronic and photophysical properties of substituted azulenes

An In-depth Technical Guide to the Electronic and Photophysical Properties of Substituted Azulenes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Azulene, the captivating blue isomer of naphthalene, stands as a cornerstone of non-benzenoid aromatic chemistry. Its unique electronic structure, arising from the fusion of an electron-rich cyclopentadienyl anion and an electron-deficient tropylium cation, imparts a suite of remarkable photophysical and electronic properties, including a significant dipole moment and its famous violation of Kasha's rule. The strategic placement of substituents on the azulene core provides a powerful tool for modulating these intrinsic characteristics, enabling the rational design of novel molecules for advanced applications. This guide offers a comprehensive exploration of the structure-property relationships in substituted azulenes, providing field-proven experimental methodologies, computational insights, and a forward-looking perspective on their application in materials science and drug development.

The Azulene Core: A Foundation of Unique Electronic Properties

Azulene is a non-alternant bicyclic hydrocarbon composed of a fused five- and seven-membered ring.[1] Unlike its colorless isomer, naphthalene, azulene is intensely blue. This distinction is not superficial; it is a direct manifestation of its unique electronic architecture. As a 10 π-electron system, it is aromatic, yet its properties diverge significantly from benzenoid aromatics.

The most critical feature of azulene is its ground-state charge distribution. It can be described as a resonance hybrid that includes a major contribution from a dipolar structure, where the seven-membered ring bears a partial positive charge (tropylium cation character) and the five-membered ring bears a partial negative charge (cyclopentadienyl anion character).[2] This charge separation gives rise to a substantial ground-state dipole moment of 1.08 D, whereas the nonpolar naphthalene has a dipole moment of zero.[2][3][4]

This inherent polarity dictates its chemical reactivity:

-

The Five-Membered Ring: Being electron-rich, it is susceptible to electrophilic substitution, primarily at the 1 and 3 positions.[5][6]

-

The Seven-Membered Ring: Being electron-deficient, it is prone to nucleophilic attack.[2]

This electronic landscape is the foundation upon which the properties of all substituted azulenes are built.

Strategic Modulation of Electronic Structure via Substitution

The placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) allows for the fine-tuning of azulene's electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The HOMO of azulene is primarily localized on the five-membered ring, while the LUMO has significant contributions from the seven-membered ring.[4][7] This spatial separation is key to its properties. Consequently:

-

Substitution at the 1 and 3 positions directly perturbs the HOMO. EDGs (e.g., amines, ethers) will raise the HOMO energy, making the molecule easier to oxidize. EWGs (e.g., carbonyls, nitriles) will lower it.

-

Substitution at the 2 and 6 positions can modulate both HOMO and LUMO levels, as these positions are located at the nodes of the HOMO.[8] This allows for more complex tuning of the HOMO-LUMO gap. For instance, introducing diphenylamino groups at the 2- and 6-positions has been shown to raise the HOMO energy level significantly without affecting the LUMO, leading to a reduced energy gap.[8]

This relationship can be visualized as follows:

Caption: Logical flow of substituent effects on azulene's frontier molecular orbitals.

The following table summarizes the observed effects of various substituents on the electrochemical energy gap of azulene derivatives.

| Substituent & Position | Effect on HOMO-LUMO Gap | Representative Molecule | E_gap (eV) | Reference |

| None | Baseline | Azulene | ~2.14 | [7] |

| 2-Pyrenyl (positions 1,3) | Decrease | Fused π-extended azulene | < 2.0 | [7] |

| Diphenylamino (positions 2,6) | Decrease | 2,6-bis(diphenylamino)azulene | ~1.8 | [8] |

| Pyrrolidinyl (position 6) | Decrease | 2-Aryl-6-pyrrolidinylazulene | N/A | [9] |

| Carboxaldehyde (position 1) | Increase | Azulene-1-carboxaldehyde | N/A | [10] |

| Carboxaldehyde (positions 1,3) | Significant Increase | Azulene-1,3-dicarboxaldehyde | N/A | [10] |

Tailoring Photophysical Properties: From Color to Fluorescence

The electronic modifications induced by substituents have profound consequences for azulene's interaction with light.

Absorption and Color

The iconic blue color of azulene arises from a weak, symmetry-forbidden electronic transition from the ground state (S₀) to the first excited state (S₁), which occurs in the visible region (~580-650 nm).[11] A much stronger S₀ → S₂ transition occurs in the near-UV region (~340-350 nm).[11]

Substituents can dramatically alter the absorption spectrum and, therefore, the perceived color. By selectively stabilizing or destabilizing the frontier orbitals, the S₂-S₀ and S₁-S₀ energy gaps can be tuned.[10]

-

Bathochromic Shift (Red Shift): EDGs, particularly at the 1 and 3 positions, raise the HOMO energy, decreasing the HOMO-LUMO gap and shifting absorption to longer wavelengths.

-

Hypsochromic Shift (Blue Shift): EWGs at the 1 and 3 positions stabilize the HOMO, increasing the energy gap and shifting absorption to shorter wavelengths.

This principle allows for the creation of a vibrant palette of azulene derivatives, including emerald green (1,3-difluoroazulene) and magenta/red (azulene-1-carboxaldehyde).[10]

Anomalous Fluorescence

Perhaps the most fascinating photophysical property of azulene is its S₂ → S₀ fluorescence, a direct violation of Kasha's rule, which states that emission typically occurs only from the lowest excited state (S₁).[2][3][4] This "anti-Kasha" emission is possible because the energy gap between the S₂ and S₁ states in azulene is unusually large (~1.4 eV), which slows the rate of internal conversion (S₂ → S₁) sufficiently to allow for radiative decay from S₂ to occur competitively.

Caption: Jablonski diagram illustrating azulene's anti-Kasha S₂ → S₀ fluorescence.

The fluorescence properties are highly tunable. Substitution can alter the S₂-S₁ energy gap, influencing the emission pathway. Importantly, certain substitution patterns can significantly enhance fluorescence quantum yields. For example, 2-aryl-6-pyrrolidinylazulenes bearing 1,3-diester groups have been shown to exhibit distinct fluorescence in the solid state, a rare property for azulenes, by activating the radiative decay channel.[9] This has opened avenues for their use in organic light-emitting diodes (OLEDs) and solid-state sensors. Furthermore, substituted azulenes have been developed as two-photon fluorescent probes for bioimaging, capable of detecting reactive oxygen and nitrogen species within cells.[12]

Experimental Workflow and Protocols

The characterization of a novel substituted azulene requires a systematic workflow combining spectroscopic and electrochemical techniques. Each step is designed to provide specific, verifiable data about the molecule's electronic and photophysical nature.

Caption: Standard experimental workflow for characterizing novel azulene derivatives.

Protocol: UV-Vis Absorption Spectroscopy

Objective: To determine the molar absorptivity (ε) and wavelengths of maximum absorption (λ_max) corresponding to the S₀→S₁ and S₀→S₂ transitions.

Methodology:

-

Sample Preparation: Prepare a stock solution of the azulene derivative of known concentration (e.g., 1 mM) in a spectroscopic-grade solvent (e.g., dichloromethane or cyclohexane). Perform serial dilutions to obtain a series of solutions with absorbances in the range of 0.1-1.0 AU.

-

Causality: Using a volatile, non-polar solvent minimizes solute-solvent interactions that can shift spectra. The concentration range ensures adherence to the Beer-Lambert Law, which is critical for accurate determination of molar absorptivity.

-

-

Instrumentation: Use a dual-beam spectrophotometer. Record a baseline correction using a cuvette filled with the pure solvent.

-

Causality: Baseline correction is a self-validating step that accounts for the absorbance of the solvent and cuvette, isolating the absorbance of the analyte.

-

-

Data Acquisition: Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 250-800 nm).

-

Data Analysis: Identify the λ_max for each transition. Plot absorbance at a key λ_max versus concentration. The slope of the resulting line, according to the Beer-Lambert Law (A = εbc), will be the molar absorptivity (ε), assuming a path length (b) of 1 cm.

Protocol: Steady-State Fluorescence Spectroscopy

Objective: To determine the emission wavelength (λ_em) and fluorescence quantum yield (Φ_F).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 AU. Prepare a solution of a known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) with a similar absorbance at the same excitation wavelength.

-

Causality: Low absorbance is crucial to prevent inner-filter effects, where emitted light is reabsorbed by other analyte molecules, leading to an artificially low measured intensity and distorted spectra.

-

-

Instrumentation: Use a fluorometer. Set the excitation wavelength to correspond to an absorption band of the azulene (typically the S₀→S₂ transition for stronger signals).

-

Data Acquisition: Record the emission spectrum of both the sample and the standard over a range that captures the full emission profile. Record the absorption spectra for both solutions.

-

Data Analysis: Calculate the quantum yield using the comparative method: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Causality: This ratiometric method provides a self-validating system by comparing the unknown sample to a well-characterized standard under identical conditions, canceling out instrument-specific parameters.

-

Computational Modeling: A Predictive and Confirmatory Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for studying substituted azulenes.[13][14] They provide deep mechanistic insights and predictive power, guiding synthetic efforts.

Methodology:

-

Ground State Properties (DFT): Geometry optimization and electronic structure calculations are typically performed using a hybrid functional like B3LYP with a basis set such as 6-311+G(d,p).[13] This approach yields accurate predictions of molecular geometries, orbital energies (HOMO/LUMO), and dipole moments.

-

Excited State Properties (TD-DFT): TD-DFT calculations, using the optimized ground-state geometry, can simulate the UV-Vis absorption spectrum by calculating the vertical excitation energies and oscillator strengths of electronic transitions (e.g., S₀→S₁, S₀→S₂).[7][8]

Expertise & Causality: The choice of functional and basis set is a critical experimental decision. While B3LYP is a robust workhorse, for systems with significant charge-transfer character, range-separated functionals (e.g., CAM-B3LYP) may provide more accurate excitation energies. The computational results serve as a validation system for experimental findings. A strong correlation between the TD-DFT simulated spectrum and the experimentally measured UV-Vis spectrum provides high confidence in the assignment of electronic transitions.[8] This synergy allows researchers to rationally design molecules with desired absorption or emission properties before committing to potentially lengthy and costly synthetic routes.[15]

Applications and Future Outlook

The tunable electronic and photophysical properties of substituted azulenes make them highly attractive for a range of advanced applications.

-

Materials Science: Their small and tunable HOMO-LUMO gaps are ideal for organic semiconductors used in organic field-effect transistors (OFETs) and photovoltaics.[3][16] Their large dipole moments and responsiveness to external stimuli are being explored for nonlinear optical (NLO) materials and electrochromic devices.[1][4]

-

Drug Development and Medicinal Chemistry: Azulene derivatives, particularly natural products like guaiazulene, have a long history of use for their anti-inflammatory and antiulcer properties.[5][17] Modern research is exploring novel azulene-based compounds as anticancer agents, with some derivatives showing promise as tyrosine kinase inhibitors for treating leukemia.[18] Their unique fluorescence also positions them as scaffolds for developing targeted fluorescent probes for disease diagnosis and cellular imaging.[12]

The future of azulene chemistry lies in the continued development of precise synthetic methodologies to access complex, multi-functionalized derivatives.[7][19] The integration of high-throughput computational screening with automated synthesis will accelerate the discovery of new azulene-based materials and therapeutics with tailored, on-demand properties.

References

-

Stuparu, M. C., et al. (2021). A Century of Azulene Chemistry; A Brief Look at Azulenes Building. Molecules, 26(15), 4643. [Link]

-

Sakai, N., et al. (2024). Syntheses of Azulene Embedded Polycyclic Compounds. Symmetry, 16(4), 398. [Link]

-

Xu, J., et al. (2021). Azulene-Based π-Functional Materials: Design, Synthesis, and Applications. Accounts of Chemical Research, 54(8), 1737–1753. [Link]

-

Murfin, L. C., et al. (2018). Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy. Journal of the American Chemical Society, 140(30), 9494–9502. [Link]

-

Ito, S. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules, 26(3), 643. [Link]

-

Pigulski, B., et al. (2025). Recent advances and future challenges in the bottom-up synthesis of azulene-embedded nanographenes. Beilstein Journal of Organic Chemistry, 21, 540-565. [Link]

-

Pigulski, B., et al. (2024). 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons. Chemical Science, 15(38), 14681-14688. [Link]

- Swati, et al. (2024). Effect of Azulene Substitution on Some Photophysical Properties of Triphenyl and Tritolyl Corroles. Engineered Science.

-

Harvey, J. E. (2020). Colorful Azulene and Its Equally Colorful Derivatives. Journal of Chemical Education, 97(7), 1983–1988. [Link]

-

Ito, F., et al. (2018). Azulenes exhibiting solid-state fluorescence: synthesis and photophysics of 2-aryl-6-pyrrolidinylazulenes. Chemical Communications, 54(75), 10566-10569. [Link]

-

Hafner, K., & Schneider, J. (1959). A new synthesis of substituted azulenes. Journal of the American Chemical Society. [Link]

-

Fuciman, M., et al. (2011). Absorption spectra of azulene and its derivatives. ResearchGate. [Link]

-

Puzzarini, C., et al. (2024). Accurate Structure and Spectroscopic Properties of Azulene and Its Derivatives by Means of Pisa Composite Schemes and Vibrational Computations. Journal of Chemical Theory and Computation. [Link]

-

Wikipedia. (2024). Azulene. [Link]

-

Curcio, A., et al. (2021). Surface functionalization with nonalternant aromatic compounds: a computational study of azulene and naphthalene on Si(001). Journal of Physics: Condensed Matter, 33(44). [Link]

-

Li, Y., et al. (2023). Connectivity Effect on Electronic Properties of Azulene–Tetraazapyrene Triads. Molecules, 28(23), 7806. [Link]

-

Uno, K., et al. (2023). Intense absorption of azulene realized by molecular orbital inversion. Chemical Communications, 59(76), 10604-10607. [Link]

-

Godyń, J., et al. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. Medicinal Chemistry Research, 30, 857-871. [Link]

-

Kim, S., et al. (2018). Synthesis of Substituted Azulenes via Pt(II)-Catalyzed Ring-Expanding Cycloisomerization. Organic Letters, 20(19), 6163–6166. [Link]

-

Murfin, L. C., & Lewis, S. E. (2021). Azulene—A Bright Core for Sensing and Imaging. Molecules, 26(2), 353. [Link]

-

Azulene Labs. (n.d.). Predictive Physics-AI for Chemistry. [Link]

-

Godyń, J., et al. (2024). Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research. International Journal of Molecular Sciences, 25(9), 4811. [Link]

-

ResearchGate. (n.d.). Various 1‐, 3‐substituted azulenes prepared by electrophilic... [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Azulene - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances and future challenges in the bottom-up synthesis of azulene-embedded nanographenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01459F [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Azulenes exhibiting solid-state fluorescence: synthesis and photophysics of 2-aryl-6-pyrrolidinylazulenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. espublisher.com [espublisher.com]

- 14. ricerca.sns.it [ricerca.sns.it]

- 15. azulenelabs.com [azulenelabs.com]

- 16. mdpi.com [mdpi.com]

- 17. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

Comprehensive literature review of methyl azulene carboxylates

An In-Depth Technical Guide to Methyl Azulene Carboxylates: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive literature review of methyl azulene carboxylates, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the core principles of azulene chemistry, explore synthetic methodologies, characterize their unique properties, and survey their burgeoning applications. This document is structured to provide not only technical accuracy but also field-proven insights into the causality behind experimental choices.

The Allure of the Azulene Core: A Non-Benzenoid Aromatic System

Azulene is a fascinating non-benzenoid aromatic hydrocarbon, a structural isomer of the colorless naphthalene, which exhibits a striking deep blue color.[1] Its structure consists of a fused cyclopentadiene and a cycloheptatriene ring. This fusion results in a 10 π-electron system that adheres to Hückel's rule of aromaticity.[1]

The most critical feature of azulene, which dictates its chemical behavior, is its significant dipole moment (1.08 D), a stark contrast to the nonpolar naphthalene.[1] This polarity arises from a resonance contribution where the seven-membered ring (tropylium cation character) is electron-deficient, and the five-membered ring (cyclopentadienyl anion character) is electron-rich.[1][2] This inherent electronic asymmetry makes the five-membered ring highly susceptible to electrophilic attack, while the seven-membered ring is prone to nucleophilic attack.[1][3] The introduction of a methyl carboxylate group (-COOCH₃) further modulates this reactivity and imparts new functionalities, opening avenues for diverse applications.

Caption: Dipolar character of the azulene ring system.

Synthetic Strategies for Methyl Azulene Carboxylates

The synthesis of methyl azulene carboxylates can be approached in two primary ways: constructing the azulene skeleton with the carboxylate group already present or attaching the group to a pre-formed azulene core.

Building the Ring: Cycloaddition Approaches

One of the most elegant and versatile methods for constructing substituted azulenes involves the [8+2] cycloaddition reaction between a 2H-cyclohepta[b]furan-2-one and an electron-rich olefin, such as an enamine.[3][4] This method, often referred to as the Yasunami-Takase method, allows for the direct introduction of substituents onto the five-membered ring during its formation.[3]

The causality behind this reaction's success lies in the stepwise mechanism. The reaction proceeds through a strained cycloaddition intermediate, which readily undergoes decarboxylation. A subsequent elimination of the amine from the resulting aminohydroazulene intermediate drives the reaction towards the thermodynamically stable, aromatic azulene product.[3] The choice of enamine (derived from different ketones or aldehydes) provides direct control over the substitution pattern on the newly formed five-membered ring.[3]

Caption: General workflow for azulene synthesis via [8+2] cycloaddition.

Functionalizing the Core: Electrophilic Substitution

For a pre-formed azulene or alkylazulene core, the methyl carboxylate group is typically introduced via electrophilic aromatic substitution (SEAr). Due to the high electron density of the five-membered ring, these reactions are highly regioselective and often proceed under mild conditions.[2]

The primary sites for electrophilic attack are the C1 and C3 positions.[3][5] A common strategy involves a two-step process:

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the 1-position using a Vilsmeier reagent (POCl₃/DMF).[2]

-

Oxidation and Esterification: The resulting azulene-1-carbaldehyde is then oxidized to the corresponding carboxylic acid, followed by esterification with methanol under acidic conditions to yield the methyl azulene-1-carboxylate.

This two-step approach is often preferred over direct Friedel-Crafts carboxylation due to better control and higher yields. The choice of the Vilsmeier-Haack reaction is strategic; it is a mild formylation method well-suited for electron-rich aromatics like azulene, preventing over-reaction or degradation that might occur with harsher Lewis acids.[2]

Spectroscopic and Physicochemical Properties

The unique electronic structure of methyl azulene carboxylates gives rise to distinct and characterizable properties.

-

UV-Visible Spectroscopy: Like their parent, azulene, these compounds are intensely colored, typically blue or violet. They exhibit strong absorption in the visible region (around 500–700 nm), which is attributed to the S₀ → S₁ electronic transition across a small HOMO-LUMO gap.[1] A second, often more intense, absorption is found in the UV region (S₀ → S₂ transition). Unusually, azulenes can exhibit fluorescence from the S₂ excited state back to the S₀ ground state, a violation of Kasha's rule.[1]

-

NMR Spectroscopy:

-

¹H NMR: The protons on the azulene core resonate in the aromatic region (typically 7.0-9.5 ppm). Protons on the electron-rich five-membered ring are generally more shielded (appear at a lower ppm) than those on the electron-deficient seven-membered ring. The methyl ester protons appear as a characteristic singlet around 3.9-4.1 ppm.

-

¹³C NMR: The carbon signals also reflect the ring's polarity, with the five-membered ring carbons appearing at a higher field (more shielded) than the seven-membered ring carbons. The ester carbonyl carbon is typically found around 165-170 ppm.

-

| Property | Typical Data for Methyl Azulene-1-carboxylate | Rationale |

| Appearance | Blue/Violet Crystalline Solid | Small HOMO-LUMO gap allows absorption of visible light. |

| UV-Vis (λmax) | ~580-600 nm (S₀→S₁) and ~340-360 nm (S₀→S₂) | Corresponds to electronic transitions unique to the azulene chromophore. |

| ¹H NMR (δ, ppm) | H-2: ~7.8, H-3: ~7.4, H-4/8: ~9.2, H-5/7: ~7.6, H-6: ~8.0, OCH₃: ~4.0 | Protons on the 7-membered ring (H-4/8) are highly deshielded due to its positive character. |

| IR (cm⁻¹) | ~1700-1720 (C=O stretch) | Characteristic absorption for an ester carbonyl group. |

Applications in Drug Development and Materials Science

The unique combination of aromaticity, polarity, and biological compatibility has positioned azulene derivatives as promising candidates in several high-tech fields.[3]

Medicinal Chemistry

The azulene scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[6][7][8] The introduction of a methyl carboxylate group can fine-tune this activity.

-

Anti-inflammatory and Anti-ulcer Activity: Many azulene derivatives, including some carboxylates, show potent anti-inflammatory effects, partly by inhibiting inflammatory pathways.[3][9] Some have demonstrated superior anti-ulcer activity compared to reference drugs like omeprazole in preclinical studies.[6]

-

Anticancer Activity: Alkoxyl guaiazulene-3-carboxylates and other derivatives have been identified as potential anticancer agents.[6] They have shown cytotoxicity against various cancer cell lines, including leukemia (K-562) and oral squamous cell carcinoma, with some compounds inducing apoptosis.[6]

-

Other Therapeutic Areas: Research has explored azulene derivatives for antidiabetic, antimicrobial, and antiviral applications.[7][10]

| Compound Class | Biological Activity | Example Target / Cell Line | Reference |

| Alkylaminoguaiazulenes | Anticancer (Apoptosis-inducing) | Oral Squamous Cell Carcinoma | [6] |

| Alkoxyl Guaiazulene-3-carboxylates | Anticancer | K-562 Leukemia Cells | [6] |

| Sulfonated Alkylazulenes | Anti-ulcer | in vivo models | [3] |

| General Azulene Derivatives | Anti-inflammatory | COX-2 Inhibition | [9] |

Materials Science

The distinct electronic and photophysical properties of the azulene core are highly attractive for applications in organic electronics.[11]

-

Organic Electronics: The inherent donor-acceptor character of the azulene nucleus makes it an excellent building block for semiconductors.[4] Azulene-containing polymers and small molecules have been successfully used as hole-transporting materials in perovskite solar cells and as active components in organic field-effect transistors (OFETs).[3][4]

-

Drug Delivery and Photodynamic Therapy: Azulene-based polymers are being investigated as drug carriers.[9] Their ability to generate reactive oxygen species upon light exposure also makes them promising for photodynamic cancer therapy.[9]

Key Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and laboratory safety guidelines.

Protocol 1: Synthesis of Methyl 3-cyano-2-aminoazulene-1-carboxylate

This protocol is adapted from methods involving the reaction of 2H-cyclohepta[b]furan-2-ones with active methylene compounds.[3]

Objective: To synthesize a multifunctionalized azulene via ring formation.

Materials:

-

Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate

-

Malononitrile

-

Triethylamine (TEA)

-

Ethanol, anhydrous

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate (1.0 eq) in anhydrous ethanol.

-

Addition of Reagents: Add malononitrile (1.1 eq) to the solution. Stir for 5 minutes to ensure homogeneity.

-

Base Addition: Add triethylamine (1.5 eq) dropwise to the stirring mixture. The causality for using a mild base like TEA is to facilitate the nucleophilic attack of the malononitrile carbanion without causing degradation of the starting material, leading to higher yields of the desired product.[3]

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC, observing the consumption of the starting material and the formation of a deeply colored spot corresponding to the azulene product. A color change to deep blue or violet is indicative of azulene ring formation.

-

Workup and Isolation: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then in an ice bath. The product often precipitates from the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by column chromatography on silica gel.

Self-Validation: The integrity of the protocol is confirmed by the formation of a highly colored product with spectroscopic data (NMR, MS) consistent with the target structure.

Protocol 2: Characterization via UV-Vis and ¹H NMR Spectroscopy

Objective: To confirm the structure and purity of the synthesized methyl azulene carboxylate.

A. UV-Visible Spectroscopy:

-

Prepare a dilute solution of the azulene product in a UV-transparent solvent (e.g., hexane or acetonitrile).

-

Record the absorption spectrum from 200 to 800 nm using a dual-beam UV-Vis spectrophotometer.

-

Confirm the presence of the characteristic long-wavelength absorption band (~500-700 nm) and the shorter-wavelength UV bands, which validates the formation of the azulene chromophore.

B. ¹H NMR Spectroscopy:

-

Dissolve a 5-10 mg sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analyze the spectrum:

-

Identify the singlet for the methyl ester protons (~4.0 ppm).

-

Observe the signals in the aromatic region (7.0-9.5 ppm).

-

Confirm the integration of all peaks corresponds to the expected number of protons.

-

Analyze the coupling patterns (splitting) to assign the signals to specific protons on the azulene core, confirming the substitution pattern.

-

Conclusion and Future Outlook

Methyl azulene carboxylates represent a versatile class of compounds with a rich chemical landscape. Their synthesis, rooted in elegant cycloaddition and regioselective substitution reactions, is well-established, providing a platform for extensive derivatization. The inherent electronic and photophysical properties of the azulene core, modulated by the carboxylate group, have unlocked significant potential in both medicinal chemistry and materials science.[6][11] Future research will likely focus on developing more complex, polyfunctionalized azulene systems, exploring their applications in targeted drug delivery, next-generation organic electronics, and advanced sensor technologies. The continued exploration of this unique non-benzenoid aromatic system promises to yield further innovations across scientific disciplines.

References

-

Pawełczyk, A., Sroka-Bartnicka, A., & Ginalska, G. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. Medicinal Chemistry Research, 30, 834–846. [Link][6][7][8]

-

Sanna, V., et al. (2024). Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research. Molecules, 29(9), 2020. [Link][9]

-

Shoji, T., & Ito, S. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules, 26(23), 7305. [Link][3]

-

Ioniță, G. (2024). Syntheses of Azulene Embedded Polycyclic Compounds. Symmetry, 16(4), 382. [Link][4]

-

Pawełczyk, A., Sroka-Bartnicka, A., & Ginalska, G. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. PubMed. [Link][7]

-

Pawełczyk, A., Sroka-Bartnicka, A., & Ginalska, G. (2021). Azulene, its derivatives, and potential applications in medicine. ResearchGate. [Link][10]

-

Ioniță, G. (2023). Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 2: The Seven-Membered Ring. Molecules, 28(14), 5378. [Link][5]

-

Pawełczyk, A., Sroka-Bartnicka, A., & Ginalska, G. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. ResearchGate. [Link][8]

-

Xin, H., Hou, B., & Gao, X. (2021). Azulene-Based π-Functional Materials: Design, Synthesis, and Applications. Accounts of Chemical Research, 54(7), 1735–1748. [Link][11]

Sources

- 1. Azulene - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Solubility of Methyl 2-methylazulene-1-carboxylate in common organic solvents

An In-depth Technical Guide to the Solubility of Methyl 2-methylazulene-1-carboxylate in Common Organic Solvents

In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's physicochemical properties is paramount for its successful application. Among these, solubility stands out as a critical parameter influencing bioavailability, formulation, and processability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a fascinating derivative of the non-benzenoid aromatic hydrocarbon, azulene. While extensive quantitative solubility data for this specific molecule is not widely published, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing its solubility, provides a robust experimental framework for its determination, and offers insights into the interpretation of such data. Our approach is grounded in established chemical principles and draws parallels from the known behavior of related azulene compounds.

The Intriguing Case of Azulene: A Foundation for Understanding Solubility

Azulene, an isomer of naphthalene, is a captivating molecule not only for its distinct blue color but also for its unique electronic properties. Unlike the nonpolar naphthalene, azulene possesses a significant dipole moment (approximately 1.0 D), a consequence of its fused five- and seven-membered rings. This inherent polarity arises from a resonance structure where the five-membered ring carries a partial negative charge and the seven-membered ring a partial positive charge, lending aromatic stability to both rings.[1][2][3][4] This intrinsic dipole moment is the cornerstone for predicting the solubility of its derivatives.

The solubility of azulene derivatives is a subject of ongoing research, with some studies indicating solubility in polar organic solvents, while others report insolubility in both water and polar solvents.[5][6] This variability underscores the profound impact of substituents on the overall physicochemical properties of the azulene core.

Deconstructing this compound: A Look at its Molecular Architecture

To anticipate the solubility of this compound, we must dissect its molecular structure and the contribution of its functional groups.

Caption: Molecular structure and functional group analysis of this compound.

-

The Azulene Core: As discussed, the inherent polarity of the azulene ring system suggests a favorable interaction with polar solvents.

-

The Methyl Group (-CH₃): This is a nonpolar, electron-donating group. Its presence will slightly increase the lipophilicity of the molecule.

-

The Methyl Carboxylate Group (-COOCH₃): This ester group is polar and can act as a hydrogen bond acceptor. It is expected to significantly influence the solubility in polar solvents. The presence of the ester functionality can enhance solubility in solvents that can engage in dipole-dipole interactions.

Based on this analysis, it is hypothesized that this compound will exhibit moderate to good solubility in a range of common organic solvents, with a preference for those with some degree of polarity.

A Robust Experimental Framework for Solubility Determination

The following section outlines a detailed, self-validating protocol for the quantitative determination of the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

A diverse panel of organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Experimental Workflow

The determination of solubility will follow a systematic approach to ensure accuracy and reproducibility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

To a series of glass vials, add a pre-weighed excess amount of this compound.

-

Add a known volume of each selected organic solvent to the respective vials. The goal is to have undissolved solid remaining after equilibration.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Separation and Isolation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

-

Filtration:

-

To remove any remaining fine particulates, filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

-

Quantification:

-

Gravimetric Method: A known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the residue can be determined. This is a simple but potentially less accurate method.

-

Spectroscopic Method (UV-Vis): If the compound has a distinct chromophore (which azulene derivatives do), a calibration curve can be generated by preparing a series of known concentrations of the compound in the solvent of interest. The absorbance of the saturated solution can then be measured and the concentration determined from the calibration curve.

-

Chromatographic Method (HPLC): This is often the most accurate method. A calibration curve is generated by injecting known concentrations of the compound. The saturated solution is then diluted and injected, and the concentration is determined by comparing the peak area to the calibration curve.

-

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent | Solvent Polarity Index (Reichardt) | Qualitative Solubility (at 25°C) | Quantitative Solubility (g/L) | Molar Solubility (mol/L) |

| Hexane | 0.009 | - | - | - |

| Toluene | 0.099 | - | - | - |

| Diethyl Ether | 0.117 | - | - | - |

| Dichloromethane | 0.309 | - | - | - |

| Acetone | 0.355 | - | - | - |

| Acetonitrile | 0.460 | - | - | - |

| Ethanol | 0.654 | - | - | - |

| Methanol | 0.762 | - | - | - |

This table is a template for recording experimental results.

Interpretation of Results and Predicted Solubility Profile

Based on the molecular structure, the following solubility profile for this compound can be anticipated:

-

Nonpolar Solvents (e.g., Hexane): Low solubility is expected. While the methyl group contributes some lipophilicity, the polar azulene core and the methyl carboxylate group will limit solubility in highly nonpolar media.

-

Aromatic Solvents (e.g., Toluene): Moderate to good solubility is likely due to favorable π-π stacking interactions between the solvent and the aromatic azulene ring system.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Acetonitrile): Good solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar azulene core and the methyl carboxylate group.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected. While these solvents are polar, the presence of the nonpolar methyl group and the overall size of the molecule may limit its ability to be fully solvated by the hydrogen-bonding network of the solvent.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, a comprehensive understanding of its solubility profile can be achieved through the application of fundamental chemical principles and a rigorous experimental approach. The inherent polarity of the azulene core, combined with the influences of the methyl and methyl carboxylate substituents, suggests a molecule with versatile solubility in a range of common organic solvents. The experimental framework provided in this guide offers a clear and reliable pathway for researchers to quantitatively determine this critical physicochemical parameter, thereby enabling the informed development of this and other novel azulene derivatives in various scientific and industrial applications.

References

-

Razus, A. C., Birzan, L., Tecuceanu, V., Cristea, M., Nicolescu, A., & Enache, C. (2007). AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES. Revue Roumaine de Chimie, 52(1–2), 189–194. [Link]

-

Wikipedia. (n.d.). Azulene. Retrieved January 22, 2026, from [Link]

-

Razus, A. C. (2007). Azulene Derivatives Soluble In Polar Solvents. 1-(Azulen-1-yl)-2-(Thien-2- or 3-yl)-Ethenes. ResearchGate. [Link]

-